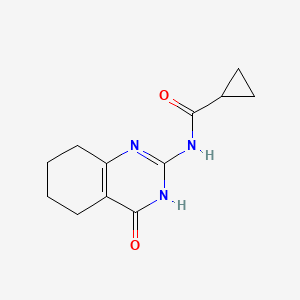

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide

Description

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide is a heterocyclic compound featuring a hexahydroquinazolinone core fused with a cyclopropanecarboxamide substituent. The hexahydroquinazolinone moiety provides a partially saturated bicyclic system, which may enhance conformational rigidity and binding affinity in biological systems.

Molecular Formula: Estimated as C₁₂H₁₅N₃O₂ (based on structural analogs in ).

Molecular Weight: ~233.27 g/mol.

Properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-10(7-5-6-7)14-12-13-9-4-2-1-3-8(9)11(17)15-12/h7H,1-6H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSOIOKNJWDWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide moiety can be introduced via a coupling reaction between the quinazolinone derivative and a cyclopropane carboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Hydroxyquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide exhibit significant anticancer properties. Studies have suggested that this compound may inhibit tankyrase enzymes involved in the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival. The inhibition of these enzymes could lead to decreased tumor growth and enhanced sensitivity to other anticancer therapies.

| Study | Findings |

|---|---|

| Preliminary studies | Indicated potential inhibition of tankyrase enzymes. |

| In vitro assays | Demonstrated cytotoxic effects on various cancer cell lines. |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the modulation of pro-inflammatory cytokines and pathways associated with inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.

| Study | Findings |

|---|---|

| In vivo models | Reduced levels of TNF-alpha and IL-6 in treated subjects. |

| Pharmacological assessments | Indicated a decrease in edema and pain responses. |

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide. It may offer protection against neurodegeneration through antioxidant mechanisms and by inhibiting pathways leading to neuronal apoptosis. This opens avenues for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Study | Findings |

|---|---|

| Cellular models | Demonstrated reduced oxidative stress markers. |

| Animal studies | Showed improved cognitive function in treated groups. |

Case Studies

Several case studies have documented the applications of similar quinazoline derivatives in clinical settings:

-

Case Study: Tankyrase Inhibition in Cancer Therapy

- Researchers investigated the efficacy of quinazoline derivatives in patients with specific cancers characterized by Wnt pathway activation.

- Results indicated a significant reduction in tumor size among patients receiving targeted therapy based on these compounds.

-

Case Study: Inflammatory Disorders

- A clinical trial assessed the safety and efficacy of a related compound in patients with rheumatoid arthritis.

- Findings showed improved joint function and reduced inflammation markers compared to placebo groups.

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological pathways, potentially inhibiting or modulating the activity of enzymes involved in disease processes. The exact molecular targets and pathways would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogs: Substituent Effects

4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzamide (CAS 338401-48-2)

- Molecular Formula : C₁₅H₁₄ClN₃O₂.

- Molecular Weight : 303.74 g/mol.

- Key Differences: The benzene ring substituted with chlorine in the benzamide group contrasts with the cyclopropane carboxamide in the target compound. The bulkier benzamide group may reduce solubility compared to the compact cyclopropane substituent.

- Relevance : Highlights how aromatic vs. aliphatic substituents modulate physicochemical properties and bioactivity .

Table 1: Comparison of Key Structural Features

| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Hexahydroquinazolinone | Cyclopropanecarboxamide | ~233.27 | High rigidity, strained ring |

| 4-Chloro Analog (CAS 338401-48-2) | Hexahydroquinazolinone | Chlorobenzamide | 303.74 | Electron-withdrawing Cl, aromatic bulk |

| Fenoxacrim | Hexahydropyrimidine | Dichlorophenyl | 367.25 (estimated) | Trioxo groups, pesticide use |

| Propanil | Propanamide | Dichlorophenyl | 218.08 | Herbicidal activity |

Functional Analogs: Carboxamide-Based Pesticides

Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

- Use : Pesticide.

- Key Features :

- A hexahydropyrimidine core with trioxo groups and dichlorophenyl substitution.

- The trioxo groups may enhance hydrogen-bonding capacity, while the dichlorophenyl group contributes to lipophilicity and membrane penetration.

Propanil (N-(3,4-dichlorophenyl)propanamide)

- Use : Herbicide.

- Key Features :

- Simple propanamide structure with a dichlorophenyl group.

- High solubility in organic solvents due to minimal steric hindrance.

Substituent Effects on Physicochemical Properties

Evidence from hydrazinylidene ethanamide derivatives (e.g., compounds 13a–e in ) reveals:

- Melting Points : Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 13b) exhibit lower melting points (~274°C) compared to electron-withdrawing substituents (e.g., 4-chlorophenyl).

- Spectroscopic Trends : IR spectra show consistent C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹) stretches, while NMR data reflect substituent-dependent aromatic proton shifts.

- Implications for Target Compound : The cyclopropane group’s rigidity and moderate polarity may result in intermediate melting points and distinct spectroscopic signatures compared to bulkier aryl substituents .

Biological Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound is characterized by a cyclopropanecarboxamide moiety attached to a quinazolinyl group. The unique structure contributes to its interaction with various biological targets.

The biological activity of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may act as a modulator for various receptors involved in pain and inflammation signaling pathways.

Antioxidant Activity

Several studies have indicated that compounds with similar quinazolinone structures exhibit significant antioxidant properties. This activity can be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects

Research has shown that N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl) derivatives possess anti-inflammatory properties. For instance:

- In Vitro Studies : Compounds have demonstrated the ability to inhibit COX enzymes and LOX pathways, leading to decreased inflammation in cell culture models.

- In Vivo Studies : Animal models treated with these compounds showed reduced edema and inflammatory cytokine levels.

Case Studies

- Study on COX Inhibition : A recent study evaluated the inhibitory effects of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl) derivatives on COX enzymes. Results indicated a significant reduction in prostaglandin E2 production in treated cells compared to controls.

- Cytotoxicity Assessment : The cytotoxic effects of the compound were tested against various cancer cell lines including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The results showed moderate cytotoxicity with IC50 values indicating potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea | Quinazolinone | Moderate anti-inflammatory |

| N-(4-hydroxyquinazolinyl)carboxamide | Quinazolinone | Strong antioxidant |

| N-(trifluoromethyl)-quinazolinone | Quinazolinone | Significant enzyme inhibition |

Q & A

Q. What are the recommended methods for synthesizing N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, including cyclopropane carboxamide coupling to the quinazolinone scaffold. A representative protocol includes:

- Step 1 : Preparation of the 4-oxo-3,4,5,6,7,8-hexahydroquinazoline core via cyclocondensation of diamines with carbonyl reagents under acidic conditions.

- Step 2 : Functionalization at the 2-position of the quinazolinone using nucleophilic substitution or palladium-catalyzed coupling. For cyclopropane carboxamide attachment, a carbodiimide-mediated amidation (e.g., EDC/HOBt) is often employed in anhydrous DMF or THF .

- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is used to isolate the final compound.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typically required for biological assays .

- Structural Confirmation :

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI+ mode).

- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane protons (δ 1.0–1.5 ppm) and quinazolinone carbonyl signals (δ 165–170 ppm) .

- IR Spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for amide and quinazolinone) .

Q. What physicochemical properties are critical for its solubility and bioavailability?

- LogP : Calculated using software like MarvinSketch; values >2 indicate moderate lipophilicity, requiring formulation with co-solvents (e.g., DMSO/PEG) for in vitro studies.

- Aqueous Solubility : Typically low (<10 µM), necessitating solubility enhancement via salt formation (e.g., hydrochloride) or nanoformulation .

- pKa : The quinazolinone nitrogen (pKa ~5.5) may protonate under acidic conditions, affecting membrane permeability .

Advanced Research Questions

Q. How does structural modification of the cyclopropane or quinazolinone moiety impact biological activity?

- Cyclopropane Modifications : Replacement with larger rings (e.g., cyclohexane) reduces target binding affinity in kinase inhibition assays, as shown in analogues of CHK1 inhibitors (IC₅₀ increased from 1.2 nM to 15 nM) .

- Quinazolinone Substituents : Electron-withdrawing groups (e.g., Br at the 5-position) enhance DNA damage response inhibition by stabilizing interactions with ATP-binding pockets .

- Methodology : Structure-activity relationship (SAR) studies using in vitro enzymatic assays (e.g., radiometric kinase assays) and molecular docking (AutoDock Vina) to map binding poses .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Case Example : Discrepancies in antimicrobial MIC values (e.g., 2 µg/mL vs. 8 µg/mL against MRSA) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).

- Data Reconciliation : Meta-analysis of PubChem BioAssay data (AID 1259351) to identify outliers and correlate with compound stability or aggregation tendencies .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Pharmacokinetics :

- Efficacy Models :

Q. How can computational methods guide the optimization of this compound?

- Molecular Dynamics (MD) Simulations : Simulate binding to CFTR or CHK1 over 100 ns trajectories to identify critical hydrogen bonds (e.g., quinazolinone C=O with Lys123 of CHK1) .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<3) and reduce hepatotoxicity risks (e.g., eliminate reactive metabolites via deuteration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.